Fluoro(phenylthio)acetonitrile
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Overview
Description
Fluoro(phenylthio)acetonitrile is an organic compound with the molecular formula C8H6FNS. It is a colorless to pale yellow oily liquid that is soluble in organic solvents such as ethanol, ether, and dimethylformamide. This compound is used as a precursor in the synthesis of various fluorinated organic compounds and has applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro(phenylthio)acetonitrile can be synthesized through the ester exchange reaction between phenylthiol and fluoroacetic acid. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the exchange process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Fluoro(phenylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base and are often conducted at elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Fluoro(phenylthio)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to introduce fluorine atoms into biologically active molecules, enhancing their stability and bioavailability.
Medicine: Fluorinated compounds derived from this compound are investigated for their potential as pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of fluoro(phenylthio)acetonitrile involves its ability to undergo various chemical transformations, introducing fluorine atoms into target molecules. The fluorine atom’s strong electron-withdrawing properties can significantly alter the electronic and steric characteristics of the target molecules, enhancing their reactivity and stability. This makes this compound a valuable tool in the synthesis of biologically active compounds and materials .
Comparison with Similar Compounds
Fluoro(phenylthio)methane: Similar in structure but lacks the nitrile group, making it less versatile in certain synthetic applications.
Phenylthioacetonitrile: Lacks the fluorine atom, resulting in different reactivity and stability profiles.
Fluoro(phenylthio)ethane: Contains an additional carbon atom, which can affect its physical and chemical properties.
Uniqueness: Fluoro(phenylthio)acetonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and enhances its applicability in various fields of research and industry .
Properties
IUPAC Name |
2-fluoro-2-phenylsulfanylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMSBCYZRBSCPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576064 |
Source
|
Record name | Fluoro(phenylsulfanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130612-84-9 |
Source
|
Record name | Fluoro(phenylsulfanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluoro(phenylthio)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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